2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

This pyrrolidine-pyridine boronic acid (CAS 1257648-75-1) is a strategic building block for medicinal chemistry programs. Its electron-donating pyrrolidine enhances Suzuki-Miyaura coupling reactivity and final biaryl properties compared to unsubstituted pyridylboronic acids. This motif is key for α-arylpyrrolidine CNS scaffolds and kinase inhibitor programs, offering improved target binding. Procure the 98% free base for general coupling, or its hydrochloride salt for aqueous bioconjugation and ADC synthesis.

Molecular Formula C9H13BN2O2
Molecular Weight 192.025
CAS No. 1257648-75-1
Cat. No. B580337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
CAS1257648-75-1
Molecular FormulaC9H13BN2O2
Molecular Weight192.025
Structural Identifiers
SMILESB(C1=C(N=CC=C1)N2CCCC2)(O)O
InChIInChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2
InChIKeyROELQLBROWVGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid (CAS 1257648-75-1): Structure and Physicochemical Baseline


2-(Pyrrolidin-1-yl)pyridine-3-boronic acid (CAS 1257648-75-1) is a heteroaryl boronic acid building block characterized by a pyridine ring substituted at the 2-position with a pyrrolidine group and at the 3-position with a boronic acid moiety [1]. Its molecular formula is C9H13BN2O2 with a molecular weight of 192.03 g/mol and a computed topological polar surface area (TPSA) of 56.6 Ų [1]. The compound is commercially available as a powder with a melting point of 107-112 °C and is typically stored at 2-8°C .

Why 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid Cannot Be Replaced by Generic Pyridine Boronic Acids


Direct substitution of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid with unsubstituted pyridine-3-boronic acid (CAS 1692-25-7) or other heteroaryl boronic acids is not feasible without altering both reactivity and physicochemical properties. The electron-donating pyrrolidine substituent is known to increase electron density on the pyridine ring, which can modulate reactivity in Suzuki-Miyaura couplings and influence the electronic properties of the final biaryl products . Additionally, the presence of the pyrrolidine group introduces an aliphatic nitrogen that can impact solubility, hydrogen bonding potential (calculated H-bond donor count = 2, acceptor count = 4), and overall molecular topology [1], factors that are absent in simpler pyridylboronic acids and are critical for applications in medicinal chemistry.

Quantitative Evidence for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Differentiation from Analogs


Physicochemical Differentiation: Melting Point and Topological Polar Surface Area

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid exhibits a significantly higher melting point and topological polar surface area (TPSA) compared to the unsubstituted 3-pyridineboronic acid, indicating stronger intermolecular interactions and potential differences in pharmacokinetic behavior. [1]

Medicinal Chemistry Physicochemical Properties Lead Optimization

Electronic and Reactivity Modulation via Pyrrolidine Substituent in Suzuki Coupling

The pyrrolidine group acts as an electron-donating substituent, increasing electron density on the pyridine ring. This is known to favorably influence the Suzuki-Miyaura coupling reaction with electron-deficient aryl halides compared to unsubstituted pyridine boronic acids [1].

Organic Synthesis Suzuki-Miyaura Coupling Reactivity

Potential for Salt Formation to Enhance Aqueous Solubility

While the free base is poorly water-soluble, the hydrochloride salt form of this compound has been noted for its improved aqueous solubility [1], which is critical for biological applications like antibody-drug conjugate (ADC) synthesis .

Medicinal Chemistry Bioconjugation Solubility Enhancement

Availability of a Stable Boronic Ester Derivative for Improved Handling

The compound's pinacol ester derivative (CAS 1073354-41-2) is commercially available and offers distinct handling advantages. Boronic esters are generally more stable against dehydration and are less prone to protodeboronation compared to the free acid , making them preferred for certain process-scale or sensitive Suzuki couplings [1].

Organic Synthesis Suzuki-Miyaura Coupling Process Chemistry

Validated Application Scenarios for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid


Synthesis of α-Arylpyrrolidine Scaffolds for CNS Drug Discovery

This compound serves as a direct building block for α-arylpyrrolidines, a privileged scaffold in CNS drug discovery, via Suzuki-Miyaura cross-coupling [1]. Its differentiated electronic properties from unsubstituted pyridylboronic acids can be exploited to tune the binding affinity of compounds targeting neuronal nicotinic acetylcholine receptors, a class exemplified by nicotine analogues [2].

Construction of Complex Nitrogen Heterocycles for Kinase Inhibitors

As a nitrogen-containing heteroaryl boronic acid, this compound is a valuable reagent for building complex heterocyclic systems [3]. The pyrrolidine group is a common motif in kinase inhibitors, and this building block allows for the direct introduction of this moiety, potentially enhancing interactions with biological targets due to the electronic and steric contributions of the pyrrolidine ring .

Bioconjugation via the Hydrochloride Salt Form

For applications requiring aqueous solubility, such as antibody-drug conjugate (ADC) synthesis or bioconjugation, the hydrochloride salt of this compound should be procured . Its improved solubility facilitates reactions under physiological conditions, enabling the site-specific conjugation of the pyrrolidinyl-pyridine moiety to biomolecules, which is not feasible with the water-insoluble free base .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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